(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
Description
Key Differences:
- Substituent Complexity : The phenylethyl group in the target compound introduces greater steric hindrance compared to ethyl or methyl groups.
- Stereochemical Diversity : The (6S,1R) configuration distinguishes it from derivatives with single chiral centers or opposite configurations.
- Electron Distribution : The nitrophenyl group’s electron-withdrawing nature is consistent across analogs, but the phenylethyl group may modulate solubility and reactivity.
These variations influence physicochemical properties, such as melting points and solubility, which are critical for applications in catalysis or drug design.
Properties
CAS No. |
920798-44-3 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(6S)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18N2O4/c1-13(14-5-3-2-4-6-14)19-11-17(24-12-18(19)21)15-7-9-16(10-8-15)20(22)23/h2-10,13,17H,11-12H2,1H3/t13-,17-/m1/s1 |
InChI Key |
IEMRMOYBXBZCGZ-CXAGYDPISA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration-Based Method
One approach involves nitration of aniline derivatives followed by cyclization:
- Step 1: React 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride in toluene to form an intermediate.
- Step 2: The intermediate undergoes ring closure with potassium carbonate in acetonitrile to yield the morpholinone structure.
- Step 3: Stereoselective functionalization introduces the phenylethyl group.
This method is efficient but requires specialized equipment for nitration due to safety concerns.
Sodium Chlorite Method
Another method uses sodium chlorite and sodium dihydrogen phosphate dihydrate:
- Reaction Conditions: Sodium chlorite is dissolved in water, and the reaction is carried out in acetonitrile at 40°C for six hours.
- Yield: Approximately 97.7%, with an HPLC purity of 98.3%.
This method is advantageous for its high yield and purity but necessitates careful handling of oxidizing agents.
Laboratory Scale Synthesis
Cyclization Reaction
A common laboratory-scale synthesis involves:
- Reacting N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form a precursor.
- Cyclizing the precursor under mild conditions to form the morpholinone ring.
This method is simple and scalable but may require optimization for stereoselectivity.
Palladium-Catalyzed Hydrogenation
For reduction steps:
- Palladium on carbon catalyst is used in tetrahydrofuran or ethanol at elevated temperatures (70–80°C).
This step converts nitro groups to amino groups, enabling further functionalization.
Challenges in Synthesis
Stereoselectivity
Achieving high stereoselectivity for the (6S) and (1R) configuration necessitates precise control over reaction conditions and reagents.
Industrial Scale-Up
While laboratory methods yield high purity, industrial scale-up often faces challenges such as lower yields and increased safety risks during nitration.
Data Table: Reaction Conditions and Yields
| Method | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Nitration-Based Method | 4-nitroaniline, acetyl chloride | Toluene, K₂CO₃ in acetonitrile | Not disclosed | High |
| Sodium Chlorite Method | Sodium chlorite, phosphate salt | Acetonitrile at 40°C | 97.7% | 98.3% |
| Palladium-Catalyzed Hydrogenation | Pd/C catalyst | THF or ethanol at 70–80°C | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenylethyl derivatives.
Scientific Research Applications
(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Stereoisomer: (6R)-6-(4-Nitrophenyl)-4-[(1R)-1-Phenylethyl]Morpholin-3-One
Structural Differences :
Halogen-Substituted Analog: (6R)-6-(4-Bromophenyl)-4-[(1S)-1-Phenylethyl]Morpholin-3-One
Structural Differences :
General Morpholine Derivatives
Morpholinone derivatives, such as those in EP 4 374 877 A2, often feature modifications at positions 4 and 6 to tune bioactivity or solubility. For example, Example 329 in the patent substitutes the morpholine ring with dichlorophenyl and trifluoromethyl groups, enhancing lipophilicity .
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Potential Impact |
|---|---|---|
| –NO₂ (Nitro) | Strongly electron-withdrawing | Enhances reactivity in electrophilic substitution; may improve binding to electron-rich targets. |
| –Br (Bromo) | Moderately electron-withdrawing | Reduces reactivity compared to nitro; increases molecular weight and lipophilicity. |
Discussion of Key Findings
- Stereochemical Sensitivity : The (6S) configuration in the target compound may lead to distinct crystallographic behavior compared to its (6R) stereoisomer, as suggested by the prominence of SHELX in resolving such nuances .
- Substituent-Driven Properties : The nitro group’s electron-withdrawing nature contrasts sharply with bromine’s weaker effects, implying divergent applications in synthesis or pharmacology.
- Commercial Accessibility : The bromophenyl analog is commercially available, whereas the nitro derivatives lack explicit pricing or availability data .
Notes on Methodology
- Crystallography Tools: Programs like SHELXL and WinGX are critical for determining stereochemistry and ring puckering in morpholinones .
Biological Activity
(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a morpholine derivative notable for its complex structure and potential biological activity. This compound, with the molecular formula and a molecular weight of approximately 348.36 g/mol, has garnered attention in pharmaceutical research due to its unique substituents, which may enhance its therapeutic properties.
Structural Overview
The compound features:
- A morpholine ring providing a cyclic amine framework.
- A nitrophenyl group that may contribute to its biological interactions.
- A phenylethyl substituent , which could influence its pharmacodynamics.
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
Antimicrobial Properties
Preliminary studies suggest that morpholine derivatives, including this compound, exhibit antimicrobial activity. The presence of the nitrophenyl group is often associated with increased potency against various bacterial strains.
Antitumor Activity
Similar compounds have been investigated for their potential antitumor effects. The structural similarities with other morpholine derivatives that have shown cytotoxic effects on cancer cells indicate that this compound may also possess such properties.
The specific mechanisms through which this compound exerts its biological effects require further investigation. Initial binding studies indicate potential interaction with key biological targets, which may include enzymes or receptors involved in disease pathways.
Case Studies
Several studies have explored the biological activity of morpholine derivatives:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with nitrophenyl substitutions exhibited significant inhibitory effects, suggesting a similar potential for this compound .
- Antitumor Research : Another investigation focused on the cytotoxic effects of morpholine derivatives on human cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation, hinting at the possible antitumor activity of this compound .
- Enzyme Inhibition : Research into enzyme inhibition by morpholine compounds revealed that some derivatives act as effective inhibitors of acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests that this compound could similarly affect neurotransmitter dynamics .
Comparative Analysis
The following table summarizes key characteristics and biological activities of related morpholine compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-(4-Nitrophenyl)morpholin-3-one | C10H10N2O4 | Contains a nitrophenyl group | Potential antimicrobial properties |
| 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino)phenyl]-2(1H)-pyridone | C18H20N2O2 | Similar core structure | Investigated for diverse biological activities |
| This compound | C18H18N2O4 | Unique combination of substituents | Potential antimicrobial and antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
